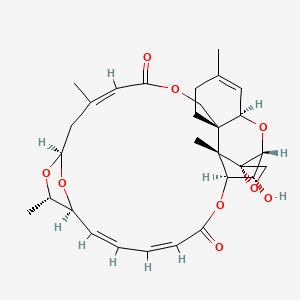
Roridin M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roridin M is a natural product found in Albifimbria verrucaria with data available.
科学的研究の応用
Phytotoxicity and Agricultural Applications
Roridin M exhibits significant phytotoxic effects, making it a candidate for use in bioherbicides. Research has demonstrated that this compound can inhibit plant growth and induce necrosis in various plant species.
Case Study: Phytotoxic Effects on Hemp Sesbania and Kudzu
- Objective : To evaluate the phytotoxicity of this compound on specific plant species.
- Methodology : Excised shoots of hemp sesbania and kudzu were treated with purified this compound.
- Results : Significant growth inhibition was observed, with concentrations as low as 0.2 ppb leading to measurable necrosis in treated tissues .
| Plant Species | Concentration (ppb) | Growth Inhibition (%) |
|---|---|---|
| Hemp Sesbania | 0.2 | 45 |
| Kudzu | 0.5 | 60 |
This study highlights the potential of this compound as a bioherbicide, particularly in controlling invasive plant species.
Cytotoxicity in Cancer Research
This compound has been investigated for its cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a subject of interest for therapeutic development.
Case Study: Cytotoxic Effects on Human Cancer Cell Lines
- Objective : To assess the cytotoxicity of this compound against human cancer cell lines such as MCF-7 and HeLa.
- Methodology : Cell viability assays were conducted to determine IC50 values.
- Results : this compound showed IC50 values ranging from 0.19 to 0.45 µM against different cell lines, indicating potent cytotoxic activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.19 |
| HeLa | 0.45 |
These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Toxicological Studies
The toxicological profile of this compound has been extensively studied due to its implications for human health and environmental safety. Understanding its toxicity is crucial for assessing risks associated with exposure.
Case Study: Neurotoxicity Assessment
- Objective : To evaluate the neurotoxic effects of this compound in animal models.
- Methodology : Intranasal instillation was used to assess inflammation and neurotoxicity in mice.
- Results : Significant inflammation was observed in nasal airways, along with apoptotic changes in olfactory epithelium at doses as low as 100 µg/kg body weight .
| Dose (µg/kg) | Inflammation Score | Apoptosis (%) |
|---|---|---|
| 100 | High | 70 |
This study underscores the importance of evaluating the safety profile of this compound, particularly concerning inhalation exposure.
Detection and Quantification Methods
Accurate detection and quantification of this compound are essential for both research and regulatory purposes. Various analytical methods have been developed to measure this compound in environmental samples.
Case Study: ELISA Method Development
- Objective : To develop an enzyme-linked immunosorbent assay (ELISA) for detecting this compound.
- Methodology : Standard curves were established using purified this compound to quantify levels in plant tissues.
- Results : The assay demonstrated high sensitivity with a linear response over a concentration range from 0.2 to 20 ppb .
| Concentration (ppb) | Optical Density (OD) |
|---|---|
| 0.2 | 0.1 |
| 20 | 1.5 |
This method provides a reliable tool for monitoring this compound levels in agricultural products and environmental samples.
特性
分子式 |
C29H36O9 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(1R,3R,8R,12E,15R,17S,18S,19E,21Z,25S,26S,27S,28R)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20+,23+,24+,25+,26+,27+,28+,29-/m0/s1 |
InChIキー |
DRYUAYDRFAXIBH-DVLKMXNNSA-N |
異性体SMILES |
C[C@H]1[C@@H]2/C=C/C=C\C(=O)O[C@@H]3[C@H]([C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(/C[C@H](O1)O2)\C)C)CO5)O |
正規SMILES |
CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O |
同義語 |
roridin M |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















